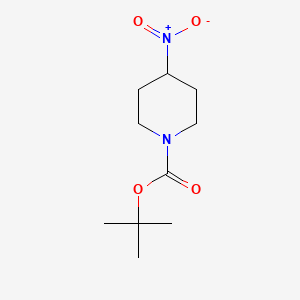

Tert-butyl 4-nitropiperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-nitropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-nitropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-nitropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASYUHHGRZOCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676591 | |

| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228630-89-4 | |

| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-nitropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-nitropiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 4-nitropiperidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

Tert-butyl 4-nitropiperidine-1-carboxylate, with CAS Number 1228630-89-4, is a pivotal heterocyclic intermediate in the field of organic and medicinal chemistry.[1][2] Its structure is characterized by a piperidine ring functionalized with a nitro group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This specific arrangement of functional groups makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3]

The strategic importance of this compound lies in the orthogonal reactivity of its two key moieties. The Boc group provides a stable, acid-labile protection for the piperidine nitrogen, allowing for selective reactions at other positions.[4][5] Simultaneously, the nitro group serves as a versatile precursor, most commonly for the introduction of an amino group via reduction. This dual functionality enables chemists to perform sequential and controlled modifications, making it an indispensable tool in the construction of substituted piperidine scaffolds, which are prevalent in a vast number of pharmaceuticals and biologically active compounds.[6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1228630-89-4 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |

| Molecular Weight | 230.26 g/mol | [8] |

| IUPAC Name | tert-butyl 4-nitropiperidine-1-carboxylate | [2] |

| Storage Temperature | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [1] |

| Predicted XlogP | 1.4 | [8] |

Spectroscopic Data: While detailed spectra are typically generated on a per-batch basis, representative data from suppliers and databases confirm the structure.[9]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), and multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon spectrum will display signals for the Boc group carbons, including the quaternary carbon and the carbonyl carbon, as well as the distinct carbons of the piperidine ring.

-

Mass Spectrometry: The predicted monoisotopic mass is 230.12666 Da.[8] Common adducts observed in ESI-MS would include [M+H]⁺ at m/z 231.13394 and [M+Na]⁺ at m/z 253.11588.[8]

Synthesis of Tert-butyl 4-nitropiperidine-1-carboxylate

The synthesis of tert-butyl 4-nitropiperidine-1-carboxylate is not a trivial single-step process. A common and logical approach starts from the commercially available N-Boc-4-piperidone (CAS 79099-07-3).[10][11] A multi-step patented method highlights a reliable pathway involving oximation, reduction, and subsequent oxidation.[11]

Rationale for the Synthetic Strategy: This pathway is designed to safely and efficiently introduce the nitro group at the 4-position. Direct nitration is often unselective and can lead to side reactions. Therefore, a more controlled sequence is employed:

-

Oximation: The ketone in N-Boc-4-piperidone is converted to an oxime. This is a standard and high-yielding reaction for carbonyl compounds.

-

Reduction to Hydroxylamine: The oxime is selectively reduced to a hydroxylamine. Sodium cyanoborohydride is a suitable reagent for this transformation as it is milder than other hydrides and can be used in protic solvents at controlled pH.[11]

-

Oxidative Nitration: The hydroxylamine is then oxidized to the final nitro compound. The patented method uses ozone at low temperatures, which is a powerful and clean oxidizing agent for this purpose.[11]

Experimental Protocol: Synthesis via Oximation-Reduction-Oxidation

This protocol is adapted from the methodology described in patent CN102464605B.[11]

Step 1: Synthesis of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 50°C and stir for 30-60 minutes, monitoring the reaction by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude oxime can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate

-

Dissolve the oxime from Step 1 in a methanol solution.

-

Cool the solution and add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Maintain the pH of the solution at ~3 by the controlled addition of 1N HCl.

-

Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

-

Quench the reaction carefully, neutralize the solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxylamine.

Step 3: Synthesis of tert-butyl 4-nitropiperidine-1-carboxylate

-

Caution: Ozonolysis requires specialized equipment and safety precautions.

-

Dissolve the hydroxylamine from Step 2 in a 1:1 mixture of methanol and dichloromethane and cool the solution to -78°C (dry ice/acetone bath).

-

Bubble ozone gas through the solution. The reaction progress should be monitored carefully (e.g., by the persistence of the blue color of ozone in the solution).

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Allow the mixture to warm to room temperature, then wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the target compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from N-Boc-4-piperidone.

Chemical Reactivity and Key Transformations

The utility of tert-butyl 4-nitropiperidine-1-carboxylate stems from its capacity to undergo selective transformations at its two primary functional groups.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the nitro group to a primary amine. This transformation yields tert-butyl 4-aminopiperidine-1-carboxylate, a highly valuable intermediate for introducing the piperidine scaffold into drug candidates.[12]

Causality of Reagent Choice: The choice of reducing agent depends on the desired selectivity and reaction conditions.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields. The reaction proceeds by adsorbing hydrogen and the substrate onto the palladium catalyst surface, leading to the reduction. It is generally preferred in industrial settings for its efficiency and minimal waste production.

-

Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are classical methods that work well for nitro group reductions. Tin(II) chloride is a particularly mild and effective reagent for this purpose.

-

Transfer Hydrogenation: Using reagents like ammonium formate with Pd-C provides a safer alternative to gaseous hydrogen.

The resulting amine is a potent nucleophile, ready for subsequent reactions such as acylation, alkylation, or sulfonylation to build more complex molecules.

Deprotection of the Boc Group

The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[4][13]

Mechanism of Deprotection: The reaction is typically carried out using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or neat.[14] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the stable tert-butyl cation (which is then trapped by the counter-ion or scavengers) and the release of carbon dioxide and the free secondary amine (4-nitropiperidine).

Orthogonal Protection Strategy: The key advantage here is orthogonality. One can selectively reduce the nitro group under neutral or basic conditions without affecting the Boc group. Conversely, the Boc group can be removed with acid, leaving the nitro group intact for later manipulation. This allows for a planned, stepwise elaboration of the piperidine core.

Reactivity and Deprotection Diagram

Caption: Key transformations of the title compound.

Applications in Drug Discovery and Organic Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Tert-butyl 4-nitropiperidine-1-carboxylate serves as an ideal starting point for creating libraries of novel piperidine-containing compounds.

-

Access to 4-Aminopiperidine Derivatives: Its primary application is as a precursor to tert-butyl 4-aminopiperidine-1-carboxylate. This derivative is a cornerstone for synthesizing compounds where a nitrogen-containing substituent is required at the 4-position. For example, it can be used in amide coupling reactions to link the piperidine moiety to carboxylic acids, a common strategy in drug development.[15]

-

Synthesis of Fentanyl Analogues: While not a direct precursor, the related intermediate tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a well-known precursor in the synthesis of fentanyl and its analogues.[16][17] The synthesis of 1-Boc-4-AP starts from N-Boc-4-piperidone, demonstrating the central role of these Boc-protected piperidine building blocks in accessing critical pharmaceutical intermediates.[17]

-

Scaffold for Complex Heterocycles: The dual reactivity allows for the creation of complex molecules. For instance, the amine generated from the nitro group reduction can be used in cyclization reactions to form fused or spirocyclic systems, which are of great interest in exploring novel chemical space for drug discovery.[11]

-

Intermediate for Targeted Therapies: Functionalized piperidines are key components in many targeted therapies, including kinase inhibitors. For example, the synthesis of the anticancer drug Vandetanib involves an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which highlights the importance of having a versatile, Boc-protected piperidine core that can be elaborated upon.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for tert-butyl 4-nitropiperidine-1-carboxylate is not widely published, general precautions for handling fine chemicals and nitro compounds should be strictly followed. Based on SDS for related piperidine derivatives, the following guidelines are recommended:[18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[19][20] Nitro compounds can be thermally sensitive, so exposure to high temperatures should be avoided.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 4-nitropiperidine-1-carboxylate is a quintessential example of a modern synthetic building block. Its value is derived not just from the privileged piperidine scaffold it contains, but from the strategic placement of orthogonally reactive functional groups. The ability to selectively unmask either the piperidine nitrogen via acid-labile deprotection or generate a nucleophilic amine via nitro group reduction provides chemists with a powerful and flexible tool. This versatility ensures its continued and expanding role in the synthesis of novel therapeutics and complex organic molecules, making a thorough understanding of its properties and reactivity essential for professionals in the field.

References

-

LookChem. tert-Butyl 4-(4-cyano-2-nitrophenylamino)piperidine-1-carboxylate SDS. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

-

PubChem, National Institutes of Health. tert-Butyl 4-nitropiperidine-1-carboxylate. Available from: [Link]

- Google Patents. CN102464605B - Preparation method of 4-nitro-piperidine derivative.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Synthesis: The Role of High-Purity tert-Butyl 4-Nitropiperidine-1-Carboxylate. Available from: [Link]

-

Supporting Information. General procedure for the synthesis of Boc protected amines. Available from: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

PubChemLite. Tert-butyl 4-nitropiperidine-1-carboxylate (C10H18N2O4). Available from: [Link]

-

PubChem, National Institutes of Health. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

PubMed Central, PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

PubChem, National Institutes of Health. tert-Butyl 4-iodopiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

-

ResearchGate. The scope of various piperidine derivatives. Available from: [Link]

-

PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available from: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available from: [Link]

-

PubChem, National Institutes of Health. Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. Available from: [Link]

Sources

- 1. tert-butyl 4-nitropiperidine-1-carboxylate | 1228630-89-4 [chemicalbook.com]

- 2. tert-Butyl 4-nitropiperidine-1-carboxylate | C10H18N2O4 | CID 46837164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Tert-butyl 4-nitropiperidine-1-carboxylate (C10H18N2O4) [pubchemlite.lcsb.uni.lu]

- 9. tert-butyl 4-nitropiperidine-1-carboxylate(1228630-89-4) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. scispace.com [scispace.com]

- 14. chempep.com [chempep.com]

- 15. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 16. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-nitropiperidine-1-carboxylate

This guide provides a comprehensive, technically-focused framework for the structural elucidation of tert-butyl 4-nitropiperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a robust, first-principles approach to confirming the molecular structure of this and similar piperidine derivatives.

The methodologies detailed herein are grounded in fundamental spectroscopic and spectrometric principles, ensuring a self-validating and scientifically rigorous process. We will move beyond procedural steps to explain the causality behind experimental choices, empowering the researcher to not only replicate but also adapt these techniques for novel derivatives.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. Tert-butyl 4-nitropiperidine-1-carboxylate, featuring a Boc-protected nitrogen and a nitro group at the 4-position, serves as a versatile building block. The Boc group provides a stable yet readily cleavable protecting group, while the nitro functionality can be a precursor for amines or other functional groups.[1]

Accurate structural confirmation is the bedrock of any synthetic campaign. The following sections will detail the multi-technique approach required to unambiguously determine the structure of this molecule.

The Elucidation Workflow: A Multi-Pronged Approach

The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of data. For tert-butyl 4-nitropiperidine-1-carboxylate, our workflow relies on three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: A typical workflow for the synthesis and structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons).

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.7 - 4.9 | Multiplet | 1H | CH-NO₂ | The proton attached to the carbon bearing the electron-withdrawing nitro group is expected to be significantly deshielded and appear at a high chemical shift.[3] |

| ~3.8 - 4.2 | Broad Multiplet | 2H | N-CH₂ (axial) | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. The axial protons are typically found at a slightly higher chemical shift than the equatorial protons. |

| ~3.0 - 3.4 | Multiplet | 2H | N-CH₂ (equatorial) | These protons are also adjacent to the nitrogen but are in a different chemical environment than the axial protons. |

| ~2.2 - 2.4 | Multiplet | 2H | C-CH₂-C (axial) | Protons on the carbons beta to the nitrogen. |

| ~1.8 - 2.0 | Multiplet | 2H | C-CH₂-C (equatorial) | Protons on the carbons beta to the nitrogen. |

| 1.48 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of the Boc protecting group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C=O (carbamate) | The carbonyl carbon of the Boc group is highly deshielded.[4] |

| ~85 - 90 | C -NO₂ | The carbon directly attached to the nitro group is significantly deshielded. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[4] |

| ~40 - 45 | N-C H₂ | Carbons adjacent to the nitrogen of the piperidine ring. |

| ~30 - 35 | C-C H₂-C | Carbons beta to the nitrogen. |

| ~28 | C(C H₃)₃ | The methyl carbons of the tert-butyl group.[4] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons. This helps to trace the connectivity of the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Caption: A logical flow for utilizing various NMR experiments for structural assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~2975 & ~2870 | C-H (alkane) | Stretching | Characteristic of the tert-butyl and piperidine C-H bonds. |

| ~1680 - 1700 | C=O (carbamate) | Stretching | The carbonyl of the Boc protecting group shows a strong absorption in this region. |

| ~1550 | N-O (nitro) | Asymmetric Stretching | A strong and characteristic absorption for nitroalkanes.[3][5] |

| ~1365 | N-O (nitro) | Symmetric Stretching | Another strong and characteristic absorption for nitroalkanes.[3][5] |

| ~1160 | C-N (carbamate) | Stretching |

The presence of two strong bands around 1550 cm⁻¹ and 1365 cm⁻¹ is a highly diagnostic indicator of the nitro group.[6][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid/Oil): Place a drop of the sample between two NaCl or KBr plates.

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum (of air or the empty ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[8]

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

Molecular Weight: 230.26 g/mol

-

Monoisotopic Mass: 230.12666 Da

Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. This can be useful for identifying characteristic fragments of the piperidine ring and the Boc group.[9]

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in the protonated molecule, [M+H]⁺ (m/z 231.13394).[9][10] This is excellent for confirming the molecular weight. Tandem MS (MS/MS) on this precursor ion can induce fragmentation and provide structural information.[11]

Characteristic Fragmentation Patterns:

-

Loss of tert-butyl group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (57 Da) to form a carbamic acid intermediate, or the loss of isobutylene (56 Da).

-

Loss of NO₂: Loss of the nitro group (46 Da) is another expected fragmentation.

-

Piperidine Ring Cleavage: The piperidine ring can undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) or other ring fission processes, leading to a series of characteristic fragment ions.[9][12]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Triple Quadrupole).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Operate in positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

For structural confirmation, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical value to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of tert-butyl 4-nitropiperidine-1-carboxylate is complete when the data from NMR, IR, and MS are in full agreement.

-

IR confirms the presence of the key functional groups: C=O (carbamate) and NO₂ (nitro).

-

MS confirms the correct molecular weight and elemental composition, and its fragmentation pattern is consistent with the proposed structure.

-

NMR (¹H, ¹³C, COSY, and HSQC) provides the definitive evidence, mapping out the entire carbon-hydrogen framework and confirming the precise connectivity of all atoms in the molecule.

By following this multi-technique, causality-driven approach, researchers can confidently and rigorously confirm the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]

-

University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Nature. Supplementary information. [Link]

-

PubChem. tert-Butyl 4-nitropiperidine-1-carboxylate. [Link]

- Google Patents.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-nitropiperidine-1-carboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Tert-butyl 4-nitropiperidine-1-carboxylate

This guide provides a detailed analysis of the spectral data for tert-butyl 4-nitropiperidine-1-carboxylate (CAS No. 1228630-89-4), a key heterocyclic building block used in the synthesis of complex molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to ensure the identity, purity, and structural integrity of this critical intermediate.

Introduction and Molecular Structure

Tert-butyl 4-nitropiperidine-1-carboxylate is a derivative of piperidine featuring a nitro group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group is instrumental in synthetic chemistry, moderating the nucleophilicity of the nitrogen and enabling controlled functionalization of the piperidine ring. The electron-withdrawing nature of the nitro group significantly influences the chemical properties and spectral characteristics of the molecule.

Accurate structural confirmation is the bedrock of any successful synthesis. The following sections will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind the expected data and providing standard protocols for data acquisition.

Compound Details:

-

Chemical Name: tert-butyl 4-nitropiperidine-1-carboxylate

-

CAS Number: 1228630-89-4

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

Molecular Weight: 230.26 g/mol

-

Monoisotopic Mass: 230.12666 Da[1]

Caption: Structure of tert-butyl 4-nitropiperidine-1-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized compound. For this molecule, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the protonated molecular ion.

Data Interpretation

In positive ion mode ESI-MS, the compound is expected to be readily protonated at the carbamate oxygen or, less likely, one of the nitro oxygens. The primary ion observed will be the [M+H]⁺ adduct. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected depending on the purity of the solvents and glassware used.

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 231.134 |

| [M+NH₄]⁺ | 248.160 |

| [M+Na]⁺ | 253.116 |

| [M+K]⁺ | 269.090 |

| Table 1: Predicted m/z values for common adducts of tert-butyl 4-nitropiperidine-1-carboxylate in positive ion ESI-MS. Data sourced from PubChem.[1] |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides authoritative structural confirmation by inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺). The fragmentation of N-Boc protected amines is well-characterized and serves as a reliable diagnostic tool.[2] The most prominent fragmentation pathways involve the loss of the Boc group through several mechanisms:

-

Loss of isobutylene (56 Da): This yields a carbamic acid intermediate which then readily loses CO₂.

-

Loss of the entire Boc group (100 Da): A concerted loss of isobutylene and carbon dioxide.

-

Loss of the tert-butyl group (57 Da): Cleavage of the C-O bond results in the loss of a tert-butyl radical.

Caption: Expected ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Dilute this stock solution 100-fold with the same solvent.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.

-

Analysis Method:

-

Ionization Mode: Positive ion mode.[2]

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the protonated molecule [M+H]⁺ and other adducts.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 231.1) as the precursor. Apply collision-induced dissociation (CID) with argon gas, optimizing the collision energy (typically 10-30 eV) to generate a characteristic fragmentation spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Data Interpretation

The IR spectrum of tert-butyl 4-nitropiperidine-1-carboxylate is expected to be dominated by strong absorptions from the carbamate (Boc group) and the nitro group.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |

| Carbamate (R-O-C=O) | Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Alkane (C-H) | Stretch | 2980 - 2850 | Medium |

| Carbamate (C-N) | Stretch | 1250 - 1150 | Medium |

| Table 2: Predicted characteristic IR absorption bands. Ranges are based on standard IR correlation tables and data from analogous N-Boc protected compounds.[3][4] |

The most diagnostic peak is the strong carbonyl (C=O) stretch of the Boc group, typically appearing around 1690 cm⁻¹.[3] The two strong stretches for the nitro group are also critical for confirmation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: No specific preparation is needed for a solid sample. Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Place a small amount of the solid compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the electronic environment, connectivity, and number of different protons in a molecule.

Data Interpretation

The ¹H NMR spectrum will show distinct signals for the Boc group and the piperidine ring protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns. The powerful electron-withdrawing nitro group at C4 will significantly deshield the proton attached to it (H4), shifting it far downfield.

Caption: Proton environments in the target molecule.

| Proton Label(s) | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc (-C(CH₃)₃) | Singlet (s) | 9H | ~ 1.46 | Characteristic signal for the nine equivalent protons of the tert-butyl group.[3] |

| H2, H6 | Multiplet (m) | 4H | 2.9 - 4.2 | Protons α to the ring nitrogen. Rotational restriction around the C-N amide bond can cause broadness or splitting. |

| H3, H5 | Multiplet (m) | 4H | 1.8 - 2.3 | Protons β to the ring nitrogen. |

| H4 | Multiplet (m) | 1H | > 4.6 | Proton on the carbon bearing the strongly electron-withdrawing nitro group, causing significant deshielding. |

| Table 3: Predicted ¹H NMR spectral data (referenced to TMS, in CDCl₃). Chemical shifts are estimated based on data from analogous 4-substituted N-Boc-piperidines.[3][5] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. It is highly complementary to ¹H NMR for complete structural elucidation.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals: three for the Boc protecting group and three for the piperidine ring (due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5).

| Carbon Label(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc (-C (CH₃)₃) | ~ 80.5 | Quaternary carbon of the Boc group, characteristic and consistent across many structures.[3][5] |

| Boc (-C(CH₃ )₃) | ~ 28.4 | Nine equivalent methyl carbons of the Boc group.[3][5] |

| Boc (-C =O) | ~ 154.7 | Carbonyl carbon of the carbamate group.[3][5] |

| C4 | > 85 | Carbon attached to the nitro group. The strong deshielding effect will shift it significantly downfield. |

| C2, C6 | ~ 42-44 | Carbons α to the ring nitrogen. |

| C3, C5 | ~ 28-30 | Carbons β to the ring nitrogen and the nitro group. |

| Table 4: Predicted ¹³C NMR spectral data (referenced to TMS, in CDCl₃). Shifts are estimated based on data from analogous N-Boc-piperidines.[3][6][7] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Data Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Integrated Approach to Quality Assurance

For unequivocal identification and quality control, no single technique is sufficient. A holistic approach is mandatory. The workflow below illustrates how these techniques are integrated to provide a self-validating system for structural confirmation and purity assessment.

Caption: Integrated workflow for spectral analysis.

By combining these techniques, a scientist can confidently confirm the molecular weight (MS), the presence of key functional groups (IR), and the precise atomic connectivity and stereochemistry (NMR). This multi-faceted analysis is crucial for ensuring the high purity required for subsequent synthetic steps and for producing reliable, reproducible results in research and development.

References

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique. Retrieved from [Link]

-

Supporting Information. (n.d.). Tert-butyl piperidine-1-carboxylate. Retrieved from [Link]

-

Supplementary Information. (n.d.). Materials and methods. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

-

ANALYTICAL REPORT. (n.d.). 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-nitropiperidine-1-carboxylate (C10H18N2O4). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. PubChemLite - Tert-butyl 4-nitropiperidine-1-carboxylate (C10H18N2O4) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Tert-butyl 4-nitropiperidine-1-carboxylate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

Tert-butyl 4-nitropiperidine-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its strategic importance lies in the versatile functionalities it presents: a protected secondary amine within a piperidine scaffold and a nitro group that serves as a precursor for various other functional groups, including amines and amides. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this intermediate, designed for researchers, medicinal chemists, and professionals in pharmaceutical development. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present self-validating protocols that ensure reproducibility and high purity.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of tert-butyl 4-nitropiperidine-1-carboxylate is most effectively approached as a sequence of deliberate functional group transformations starting from a readily available and cost-effective precursor, N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). The core strategy involves the conversion of the ketone at the C4 position into a nitro group. A direct conversion is not feasible; therefore, a logical progression through stable intermediates is required. The chosen pathway involves three key transformations:

-

Oximation: Conversion of the C4 ketone to a stable oxime.

-

Reduction: Selective reduction of the oxime to a hydroxylamine derivative.

-

Oxidation: Oxidation of the hydroxylamine to the final nitro compound.

This pathway is advantageous due to the generally high yields of each step and the use of well-established, scalable chemical reactions.

Caption: Overall synthetic workflow for Tert-butyl 4-nitropiperidine-1-carboxylate.

Detailed Experimental Protocols & Mechanistic Insights

The following protocols are presented as self-validating systems. Each step includes causality-driven explanations for the chosen reagents and conditions, ensuring that the researcher understands not just how but why the protocol is designed as it is.

Step 1: Synthesis of tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate (Oxime Formation)

The initial step transforms the ketone into an oxime, a stable and readily isolable intermediate. This reaction is a classic condensation between a carbonyl group and hydroxylamine.

Causality Behind Experimental Choices:

-

Reagents: Hydroxylamine hydrochloride is the standard source of hydroxylamine. A base, such as potassium carbonate, is required to liberate the free hydroxylamine nucleophile from its hydrochloride salt.[2]

-

Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the base, facilitating a homogenous reaction mixture.

-

Temperature: Heating the reaction to a moderate temperature (e.g., 50°C) provides the necessary activation energy for the condensation reaction without promoting side reactions or degradation.[2]

Detailed Protocol 1: Oximation

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-piperidone (1.0 eq), ethanol (approx. 0.2 M solution), potassium carbonate (2.0 eq), and hydroxylamine hydrochloride (2.5 eq).[2]

-

Heat the reaction mixture to 50°C and stir for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude oxime. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Caption: Simplified mechanism of the nucleophilic attack and dehydration in oxime formation.

Step 2: Synthesis of tert-Butyl 4-(hydroxyamino)piperidine-1-carboxylate (Oxime Reduction)

This step involves the selective reduction of the C=N double bond of the oxime to a C-N single bond, yielding the hydroxylamine.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation.[2] Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₃CN is mild enough to selectively reduce the oxime without affecting the Boc protecting group or the carbamate functionality. It is also stable in protic solvents like methanol.

Detailed Protocol 2: Oxime Reduction

-

Dissolve the crude tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (1.0 eq) from the previous step in methanol (approx. 0.15 M solution) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 1M HCl to decompose excess NaBH₃CN (Caution: gas evolution).

-

Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the hydroxylamine, which can be used directly in the next step.

Step 3: Synthesis of tert-Butyl 4-nitropiperidine-1-carboxylate (Oxidation)

The final and most critical step is the oxidation of the hydroxylamino group to the nitro group. This transformation requires a potent oxidizing agent.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Ozone (O₃) is a powerful oxidizing agent capable of this transformation.[2] The reaction is performed at very low temperatures (-78°C, typically in a dry ice/acetone bath) to control the high reactivity of ozone and prevent over-oxidation or undesired side reactions.

-

Solvent System: A mixture of methanol and dichloromethane is used as the solvent to ensure the solubility of the substrate and to remain liquid at the required low temperature.[2]

Detailed Protocol 3: Ozonolysis-based Oxidation

Note: This procedure requires specialized equipment for generating and handling ozone and should only be performed by trained personnel in a well-ventilated fume hood.

-

Dissolve the crude tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of methanol and dichloromethane in a three-neck flask equipped with a gas dispersion tube and a low-temperature thermometer.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Begin bubbling ozone (O₃) through the solution. The reaction progress can be monitored by the persistence of the characteristic blue color of ozone in the solution, or more reliably by TLC analysis of quenched aliquots.

-

Once the reaction is complete, switch the gas flow to nitrogen or oxygen to purge the excess ozone from the solution.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the solution with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining oxidizing species, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, tert-butyl 4-nitropiperidine-1-carboxylate , as a solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) | Purity (%) |

| 1 | Oximation | Hydroxylamine HCl, K₂CO₃ | Ethanol | 50°C | 0.5 - 1 | 90 - 98 | >95 (crude) |

| 2 | Reduction | NaBH₃CN | Methanol | 0°C to RT | 2 - 4 | 85 - 95 | >90 (crude) |

| 3 | Oxidation | Ozone (O₃) | MeOH/DCM | -78°C | 1 - 3 | 60 - 75 | >98 (post-chroma.) |

Purity, Characterization, and Quality Control

Ensuring the high purity of tert-butyl 4-nitropiperidine-1-carboxylate is critical for its successful use in subsequent synthetic steps.[1]

-

Purification: Flash column chromatography is the recommended method for obtaining high-purity material (>98%).

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the piperidine ring and Boc group.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 231.13).

-

HPLC: To determine the final purity.

-

Conclusion

This guide outlines a logical and robust multi-step synthesis of tert-butyl 4-nitropiperidine-1-carboxylate from N-Boc-4-piperidone. By understanding the mechanistic principles behind each transformation and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate with high yield and purity. The presented workflow represents a scalable and efficient method, crucial for advancing drug discovery programs that rely on complex piperidine-based scaffolds.

References

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Your Synthesis: The Role of High-Purity tert-Butyl 4-Nitropiperidine-1-Carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl 4-nitropiperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for Tert-butyl 4-nitropiperidine-1-carboxylate Synthesis

<_>

Introduction

Tert-butyl 4-nitropiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structure, featuring a nitro group on the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, renders it a versatile intermediate for the synthesis of a wide array of complex nitrogen-containing heterocycles. These resultant molecules are often investigated for their potential as therapeutic agents, targeting a range of diseases. This guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of this crucial intermediate, offering insights into the strategic considerations behind each synthetic route.

Primary Synthetic Pathway: The N-Boc-4-piperidone Route

The most prevalent and industrially scalable approach to Tert-butyl 4-nitropiperidine-1-carboxylate commences with the commercially available and relatively inexpensive starting material, N-Boc-4-piperidone (also known as tert-butyl 4-oxopiperidine-1-carboxylate).[1] This pathway is favored for its robustness, high yields, and the well-established nature of the subsequent transformations.

Synthetic Strategy Overview

The conversion of N-Boc-4-piperidone to the target nitro compound typically proceeds through a three-step sequence involving the formation of an oxime, reduction to a hydroxylamine, and subsequent oxidation.[2]

Caption: Primary synthetic route from N-Boc-4-piperidone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate (N-Boc-4-piperidone Oxime)

The initial step involves the condensation of N-Boc-4-piperidone with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[2]

-

Rationale: The ketone functionality of N-Boc-4-piperidone readily reacts with the nucleophilic nitrogen of hydroxylamine to form a stable C=N double bond, a crucial intermediate for the subsequent reduction.

-

Protocol:

Step 2: Reduction of the Oxime to tert-Butyl 4-(hydroxyamino)piperidine-1-carboxylate

The oxime is then reduced to the corresponding hydroxylamine. Sodium cyanoborohydride is a commonly employed reducing agent for this transformation.[2]

-

Rationale: Selective reduction of the C=N bond of the oxime without affecting the Boc protecting group is critical. Sodium cyanoborohydride is a mild reducing agent that is effective under acidic conditions, which are often used to facilitate this reduction.[2]

-

Protocol:

-

Dissolve the N-Boc-4-piperidone oxime in an anhydrous methanol solution.[2]

-

Slowly add sodium cyanoborohydride while maintaining the pH of the solution at approximately 3 with the addition of an acid (e.g., 1N HCl).[2]

-

Stir the reaction at room temperature for several hours until completion.[2]

-

Isolate the hydroxylamine product after an appropriate workup.

-

Step 3: Oxidation to Tert-butyl 4-nitropiperidine-1-carboxylate

The final step is the oxidation of the hydroxylamine to the nitro compound. Ozonolysis is a particularly effective method for this transformation.[2]

-

Rationale: Ozone is a powerful oxidizing agent capable of converting the hydroxylamino group to a nitro group. The reaction is typically performed at low temperatures to control its reactivity and minimize side reactions.[2]

-

Protocol:

-

Dissolve the hydroxylamine intermediate in a mixture of methanol and dichloromethane.[2]

-

Cool the solution to -78°C.[2]

-

Bubble ozone through the solution until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC).[2]

-

Purge the excess ozone and isolate the final product, Tert-butyl 4-nitropiperidine-1-carboxylate.

-

Key Data Summary

| Step | Starting Material | Key Reagents | Typical Reaction Time |

| 1. Oximation | N-Boc-4-piperidone | Hydroxylamine HCl, K2CO3 | 0.5 - 1 hour[2] |

| 2. Reduction | N-Boc-4-piperidone Oxime | Sodium Cyanoborohydride | 3 hours[2] |

| 3. Oxidation | N-Boc-4-(hydroxyamino)piperidine | Ozone | 3 - 6 hours[2] |

Alternative Starting Materials and Synthetic Routes

While the N-Boc-4-piperidone route is predominant, alternative strategies utilizing different starting materials exist and may be advantageous under specific circumstances.

Starting from 4-Piperidone Hydrochloride Hydrate

This approach involves the initial formation of 4-piperidone from its hydrochloride salt, followed by Boc protection and subsequent functional group transformations.

Synthetic Strategy

Caption: Synthesis starting from 4-piperidone hydrochloride.

-

Protocol Outline:

-

Free Base Formation: Treat 4-piperidone hydrochloride hydrate with a base like ammonia to generate the free 4-piperidone.[3]

-

Boc Protection: React the free 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield N-Boc-4-piperidone.[4]

-

Conversion to Target: The resulting N-Boc-4-piperidone can then be converted to the final product following the three-step sequence described in the primary pathway.

-

Synthesis from 4-Hydroxypiperidine

Another alternative involves starting with 4-hydroxypiperidine, which requires oxidation to the corresponding ketone before proceeding.

Synthetic Strategy

Caption: Synthesis commencing from 4-hydroxypiperidine.

-

Rationale: This pathway is practical if 4-hydroxypiperidine is a more accessible starting material. The key transformation is the oxidation of the secondary alcohol to a ketone.

-

Protocol Outline:

-

Boc Protection: Protect the nitrogen of 4-hydroxypiperidine with a Boc group using Boc₂O and a base.[3]

-

Oxidation: Oxidize the resulting N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone using standard oxidizing agents (e.g., PCC, Swern oxidation).

-

Conversion to Target: The synthesized N-Boc-4-piperidone is then carried forward through the primary synthetic route.

-

Direct Nitration Approaches (Less Common)

Direct nitration of a suitable piperidine precursor is theoretically possible but is generally less favored due to challenges with selectivity and the potential for hazardous side reactions. These methods are not widely documented for the synthesis of Tert-butyl 4-nitropiperidine-1-carboxylate and are considered less practical for large-scale production.

Conclusion

The synthesis of Tert-butyl 4-nitropiperidine-1-carboxylate is most efficiently and reliably achieved through a multi-step process starting from N-Boc-4-piperidone. This primary route offers high yields and well-understood reaction conditions, making it the preferred choice for both research and industrial applications. Alternative pathways, starting from 4-piperidone hydrochloride or 4-hydroxypiperidine, provide flexibility based on the availability and cost of starting materials. A thorough understanding of these synthetic strategies is essential for researchers and professionals in drug development who rely on this critical intermediate for the synthesis of novel therapeutic agents.

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Tert-butyl 4-nitropiperidine-1-carboxylate: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, saturated heterocycles are privileged scaffolds that form the core of numerous approved therapeutic agents. The piperidine ring, in particular, is a ubiquitous feature, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. This guide provides an in-depth technical exploration of tert-butyl 4-nitropiperidine-1-carboxylate, a highly versatile building block for drug discovery. We will dissect its chemical properties, detail its synthesis, and focus on its primary role as a precursor to the synthetically crucial 4-aminopiperidine scaffold. Through an examination of its reactivity and practical, field-proven experimental protocols, this document will illustrate why this nitro-substituted piperidine is an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex, biologically active molecules.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine moiety is one of the most frequently encountered N-heterocycles in pharmaceuticals. Its conformational flexibility, basic nitrogen center (when unprotected), and ability to engage in key hydrogen bonding interactions make it an ideal structural component for optimizing a compound's potency, selectivity, and pharmacokinetic profile. The introduction of functional groups onto the piperidine ring allows for the exploration of chemical space and the fine-tuning of a molecule's properties.

Tert-butyl 4-nitropiperidine-1-carboxylate serves as a stable, easily handled, and synthetically potent starting material. Its true value is unlocked through the chemical versatility of its two key functional groups: the N-Boc protecting group and the C4-nitro group. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions while allowing for clean, quantitative deprotection under acidic conditions.[1] The nitro group at the 4-position is the primary synthetic handle; it is not typically desired in a final drug molecule but serves as a reliable precursor to a primary amine, which is one of the most versatile functional groups in organic synthesis.[2] This guide will demonstrate how this building block is expertly leveraged to generate high-value intermediates for drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use in synthesis.

Table 1: Physicochemical Properties of Tert-butyl 4-nitropiperidine-1-carboxylate

| Property | Value | Source(s) |

| CAS Number | 1228630-89-4 | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [4][5] |

| Molecular Weight | 230.26 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [7] |

Spectral Characterization: Proper characterization is essential to confirm the identity and purity of the starting material. Key spectral data includes:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data.[5][8]

Synthesis of the Building Block

The accessibility of tert-butyl 4-nitropiperidine-1-carboxylate is crucial for its widespread application. While several synthetic routes exist, modern methods have focused on improving safety and yield. A notable patented method involves the ozone oxidation of 4-Boc-piperidone oxime.[9] This approach was developed to overcome the technical challenges of older processes, such as low yields, explosion risks, and purification difficulties, making the building block more amenable to process scale-up.[9]

Core Reactivity and Synthetic Transformations

The primary synthetic utility of tert-butyl 4-nitropiperidine-1-carboxylate is derived from the selective transformation of its nitro group into a primary amine. This conversion is the gateway to a vast array of subsequent chemical modifications.

The Cornerstone Reaction: Reduction of the Nitro Group

The reduction of an aliphatic nitro group to a primary amine is a robust and high-yielding transformation. The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule and the desired scale of the reaction.

-

Catalytic Hydrogenation (H₂ + Pd/C): This is the most common and often preferred method for both aromatic and aliphatic nitro group reductions due to its high efficiency and clean reaction profile.[10] A palladium on carbon catalyst is used with hydrogen gas. The key causality for its widespread use is its high chemoselectivity; however, one must be mindful that this method can also reduce other functionalities like alkenes, alkynes, or benzyl protecting groups.[10]

-

Catalytic Transfer Hydrogenation (CTH): For laboratories not equipped for high-pressure hydrogenation, CTH offers a safer and more convenient alternative.[11] This method uses a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like Pd/C.[11] The reaction conditions are typically mild, proceeding at room temperature or with gentle heating.[11]

-

Metal-Acid Systems (Fe/HCl, SnCl₂, Zn/AcOH): The use of metals like iron, tin(II) chloride, or zinc in acidic media provides a mild and often highly selective method for nitro reduction.[10][12] These conditions are particularly valuable when other reducible groups that are sensitive to catalytic hydrogenation are present in the molecule.[10]

The reduction of the nitro group is a highly exothermic process, and the reaction can generate unstable hydroxylamine intermediates.[13] Therefore, careful control of temperature and reaction conditions is imperative for safe and successful execution, especially on a large scale.[13]

The product of this reaction, tert-butyl 4-aminopiperidine-1-carboxylate, is a critical pharmaceutical intermediate in its own right, forming the basis for countless synthetic campaigns.[2]

Caption: Synthetic utility of tert-butyl 4-nitropiperidine-1-carboxylate.

The Gatekeeper: Reactivity of the N-Boc Group

The Boc protecting group serves two critical functions: it deactivates the piperidine nitrogen, preventing it from interfering in reactions targeting the C4 position, and it enhances solubility in organic solvents. Once the desired modifications at the C4-amino group are complete, the Boc group can be cleanly removed. The standard and most reliable method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in 1,4-dioxane or methanol.[14] This step quantitatively yields the secondary piperidine amine, providing another reactive handle for further molecular elaboration, such as N-alkylation or N-arylation.[14]

Application in Drug Discovery: A Case Study in Fentanyl Synthesis

To illustrate the practical application of this building block's synthetic logic, we can examine the synthesis of the potent analgesic, Fentanyl. While the documented synthesis of Fentanyl often starts from the related N-Boc-4-piperidone, the pathway from tert-butyl 4-nitropiperidine-1-carboxylate is a clear and logical extension.[14] The key intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), is a regulated chemical precursor for Fentanyl synthesis.[15]

The logical synthetic cascade would be as follows:

-

Nitro Reduction: Tert-butyl 4-nitropiperidine-1-carboxylate is reduced to tert-butyl 4-aminopiperidine-1-carboxylate.

-